molecular formula C26H34N2O4 B13136919 2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione CAS No. 88476-75-9

2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione

Cat. No.: B13136919
CAS No.: 88476-75-9
M. Wt: 438.6 g/mol
InChI Key: NIZOWMDMNDXEEV-UHFFFAOYSA-N
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Description

2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes two diethylaminoethoxy groups attached to the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the anthracene-9,10-dione precursor, followed by its functionalization with diethylaminoethanol. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals .

Scientific Research Applications

2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular proteins and DNA. It inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells . Additionally, the compound’s structure allows it to intercalate into DNA, further disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase II and intercalate into DNA makes it a promising candidate for anticancer research .

Properties

CAS No.

88476-75-9

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

2,7-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C26H34N2O4/c1-5-27(6-2)13-15-31-19-9-11-21-23(17-19)26(30)24-18-20(10-12-22(24)25(21)29)32-16-14-28(7-3)8-4/h9-12,17-18H,5-8,13-16H2,1-4H3

InChI Key

NIZOWMDMNDXEEV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC

Origin of Product

United States

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